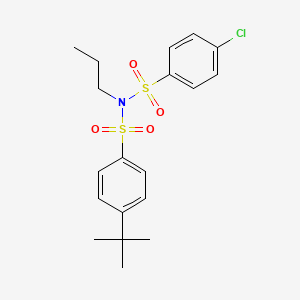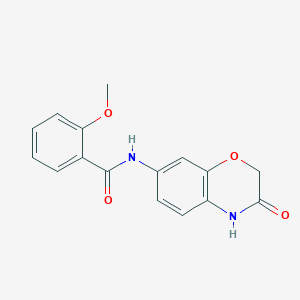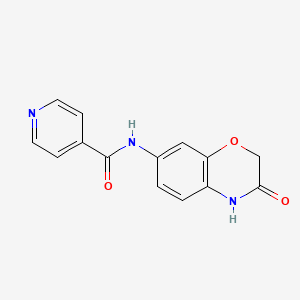
4-tert-butyl-N-(4-chlorophenyl)sulfonyl-N-propylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-(4-chlorophenyl)sulfonyl-N-propylbenzenesulfonamide is a compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as CBP-1 and is a potent inhibitor of the enzyme carbonic anhydrase. CBP-1 has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been well-studied. In
Wirkmechanismus
CBP-1 inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is essential for many physiological processes. The inhibition of carbonic anhydrase by CBP-1 has been shown to have a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
CBP-1 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce intraocular pressure in glaucoma patients, and increase bone mineral density in osteoporosis patients. CBP-1 has also been shown to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CBP-1 has several advantages for use in lab experiments. It is a potent inhibitor of carbonic anhydrase and has been shown to have a variety of biochemical and physiological effects. However, it also has some limitations. CBP-1 is a relatively large molecule, which can limit its ability to penetrate cell membranes. Additionally, it has been shown to be unstable in some experimental conditions, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on CBP-1. One area of interest is the development of more stable analogs of CBP-1 that can be used in a wider range of experimental conditions. Additionally, the potential applications of CBP-1 in the treatment of inflammatory diseases and other conditions warrant further investigation. Finally, the role of carbonic anhydrase in various physiological processes is still not fully understood, and further research on the inhibition of this enzyme by CBP-1 could lead to new insights into these processes.
Conclusion:
In conclusion, CBP-1 is a compound that has been extensively studied for its potential applications in scientific research. Its synthesis method has been well-established, and its mechanism of action has been well-studied. CBP-1 has been shown to have a variety of biochemical and physiological effects, and its potential applications in the treatment of various diseases warrant further investigation. Despite its limitations, CBP-1 remains an important tool for researchers investigating the role of carbonic anhydrase in physiological processes.
Synthesemethoden
The synthesis of CBP-1 involves the reaction between 4-chlorobenzenesulfonyl chloride and tert-butylamine, followed by the reaction of the resulting product with propylamine. The final product is purified through recrystallization. This synthesis method has been well-established and has been used in numerous studies.
Wissenschaftliche Forschungsanwendungen
CBP-1 has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of the enzyme carbonic anhydrase, which plays a critical role in a variety of physiological processes. CBP-1 has been used in studies to investigate the role of carbonic anhydrase in cancer, osteoporosis, glaucoma, and other diseases.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-(4-chlorophenyl)sulfonyl-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO4S2/c1-5-14-21(27(24,25)18-12-8-16(20)9-13-18)26(22,23)17-10-6-15(7-11-17)19(2,3)4/h6-13H,5,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAAQUHFQFPIOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(S(=O)(=O)C1=CC=C(C=C1)C(C)(C)C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[3-[3-butyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]propanoyloxy]benzoate](/img/structure/B7518892.png)
![N-(4-pyrrolidin-1-ylsulfonylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B7518903.png)
![2-[[3-(Tert-butylsulfamoyl)-4-chlorobenzoyl]amino]thiophene-3-carboxamide](/img/structure/B7518914.png)



![N-(2,5-difluorophenyl)-1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7518926.png)
![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B7518945.png)
![N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-phenoxypropanamide](/img/structure/B7518949.png)
![2-[(4-ethoxyphenyl)sulfonylamino]-N-[(2-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7518955.png)
![[1-[(9,10-Dioxoanthracen-2-yl)amino]-1-oxopropan-2-yl] 2-methyl-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7518974.png)


![1-(2-phenylethenesulfonyl)-N-[1-(pyridin-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B7518982.png)